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Introduction
Exserohilum is a genus of dematiaceous (pigmented) fungi that can cause a range of infections

in humans, from localized sinusitis to life-threatening central nervous system infections.[1][2]

Accurate and rapid identification of the fungal elements within tissue samples is crucial for

diagnosis and guiding therapeutic strategies. Histopathological staining remains a cornerstone

for visualizing fungal morphology and the host tissue response. This document provides

detailed application notes and protocols for the primary staining techniques used to identify

Exserohilum in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principles of Staining Techniques
Several staining methods are employed to visualize fungal organisms in tissue, each relying on

different biochemical principles to highlight the fungal cell wall or internal structures.

Hematoxylin and Eosin (H&E) Stain: This is the most common stain in histology and serves

as the primary method for examining tissue morphology.[3][4] Hematoxylin, a basic dye,

stains acidic structures like cell nuclei purplish-blue.[3][4] Eosin, an acidic dye, stains basic

structures such as cytoplasm and extracellular matrix in varying shades of pink.[3][4] In the

case of Exserohilum, H&E can reveal its pigmented, septate hyphae, which may appear as
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basophilic to pale brown structures.[5] However, the fungal walls themselves do not stain,

and small numbers of organisms can be easily missed.[6][7]

Grocott's Methenamine Silver (GMS) Stain: The GMS stain is a silver-based method

considered highly sensitive for detecting fungi.[7][8] The procedure involves oxidizing the

polysaccharides in the fungal cell wall to aldehydes using a strong oxidizing agent like

chromic acid.[9] These aldehydes then reduce the methenamine-silver complex, depositing

metallic silver on the fungal wall and staining it black.[9] This provides a high-contrast

visualization of the fungal elements against a green or blue counterstain.

Periodic Acid-Schiff (PAS) Stain: The PAS technique is another method that targets

polysaccharides in the fungal cell wall.[6] Periodic acid is used to oxidize 1,2-glycol groups

within the polysaccharides to create aldehydes.[9] These aldehydes then react with Schiff's

reagent, a colorless solution that becomes a vibrant magenta or reddish-purple upon

binding.[6][9] This reaction provides a distinct color to the fungal elements.

Immunohistochemistry (IHC): IHC is a highly sensitive and specific technique that uses

antibodies to detect fungal antigens in tissue. A primary antibody binds to a specific fungal

antigen, and a secondary antibody, conjugated to an enzyme, binds to the primary antibody.

The addition of a substrate results in a colored product at the site of the antigen, allowing for

precise visualization. Polyfungal IHC, which uses antibodies that react with a wide range of

fungal species, has been shown to be a very sensitive method for detecting Exserohilum,

capable of identifying both hyphal forms and granular fungal antigens.

Comparison of Staining Techniques for Exserohilum
Detection
Quantitative data from a study on 40 cases of Exserohilum infections highlights the differing

sensitivities of common staining methods.
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Staining Technique
Number of Positive
Cases

Detection Rate (%) Reference

Hematoxylin & Eosin

(H&E)
17 out of 40 43% [5]

Grocott's

Methenamine Silver

(GMS)

38 out of 40 95% [5]

Polyfungal

Immunohistochemistry

(IHC)

40 out of 40 100% [5]

Experimental Workflows and Logical Relationships
The selection of a staining method often follows a logical progression from routine screening to

more specific and sensitive techniques.

Initial Tissue Examination H&E Staining Fungus Suspected
(Inflammation, Necrosis) Special Stains for Fungi

GMS or PASStandard

IHC for High Sensitivity

When needed Confirmation & Visualization

Click to download full resolution via product page

Caption: Logical workflow for fungal detection in tissue.

Experimental Protocols
Note: These protocols are intended for FFPE tissue sections. Standard laboratory safety

precautions, including wearing personal protective equipment, should be followed.

Protocol 1: Hematoxylin and Eosin (H&E) Staining
This protocol provides a general overview of tissue structures and can reveal the presence of

Exserohilum hyphae.
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Reagents:

Xylene or xylene substitute

Ethanol (100%, 95%, 70%)

Distilled water

Harris's Hematoxylin solution

Acid-alcohol (e.g., 1% HCl in 70% ethanol)

Scott's Tap Water Substitute or ammonia water (bluing agent)

Eosin Y solution

Permanent mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene: 2 changes, 5-10 minutes each.

Immerse in 100% ethanol: 2 changes, 3-5 minutes each.

Immerse in 95% ethanol: 3 minutes.

Immerse in 70% ethanol: 3 minutes.

Rinse gently in running tap water for 5 minutes.

Hematoxylin Staining:

Immerse in filtered hematoxylin solution for 3-5 minutes.

Rinse in running tap water until the water runs clear.

Dip slides briefly in acid-alcohol (1-3 seconds) to differentiate.
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Rinse immediately in tap water.

Immerse in a bluing agent for 10-60 seconds until nuclei turn blue.

Rinse thoroughly in tap water for 1-5 minutes.

Eosin Staining:

Immerse in Eosin Y solution for 30 seconds to 2 minutes.

Briefly rinse in tap water (1-2 dips) to remove excess eosin.

Dehydration and Mounting:

Dehydrate through 95% ethanol (2 changes, 2-3 minutes each) and 100% ethanol (2

changes, 2-3 minutes each).

Clear in xylene: 2 changes, 5 minutes each.

Apply a coverslip using a permanent mounting medium.

Expected Results:

Cell Nuclei: Blue/Purple[3]

Cytoplasm and Extracellular Matrix: Shades of pink[3]

Exserohilum Hyphae: Basophilic to pale brown, often with visible pigmentation.[5]
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Caption: H&E staining experimental workflow.
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Protocol 2: Grocott's Methenamine Silver (GMS)
Staining
This protocol is highly effective for visualizing the polysaccharide-rich walls of fungi, including

Exserohilum.

Reagents:

Chromic acid solution (e.g., 4-10%)

Sodium metabisulfite solution (e.g., 1%)

Working Methenamine Silver Solution (prepared fresh)

Gold chloride solution (e.g., 0.2%)

Sodium thiosulfate solution (e.g., 2-5%)

Light Green counterstain solution

Xylene, Ethanol series, Distilled water

Permanent mounting medium

Procedure:

Deparaffinization and Rehydration:

Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

Oxidation:

Immerse slides in chromic acid solution for 10 minutes to 1 hour (time can be optimized).

Wash in running tap water until the yellow color is gone.

Treat with sodium metabisulfite for 1 minute to remove residual chromic acid.

Wash in running tap water for 3 minutes, then rinse in distilled water.
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Silver Impregnation:

Place slides in pre-heated working methenamine silver solution in a water bath at 60°C for

15-20 minutes, or until sections turn yellowish-brown. Microscopically check for dark

brown fungi.

Toning and Fixing:

Rinse well in distilled water.

Tone in gold chloride solution for 2-5 minutes. This turns the sections from brown to gray.

Rinse in distilled water.

Treat with sodium thiosulfate solution for 2-5 minutes to remove unreacted silver.

Wash in running water for 5 minutes.

Counterstaining and Mounting:

Counterstain with Light Green for 1 minute.

Dehydrate quickly through graded alcohols.

Clear in xylene and mount with a permanent mounting medium.

Expected Results:

Fungi (including Exserohilum): Sharply delineated in black[9]

Background: Green

Mucin, Glycogen: May also stain black
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Caption: GMS staining experimental workflow.
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Protocol 3: Periodic Acid-Schiff (PAS) Staining
This protocol is a reliable method for staining fungi and other polysaccharide-rich structures.

Reagents:

Periodic acid solution (e.g., 0.5-1%)[6]

Schiff reagent

Mayer's Hematoxylin (for counterstaining)

Xylene, Ethanol series, Distilled water

Permanent mounting medium

Procedure:

Deparaffinization and Rehydration:

Deparaffinize sections in xylene and rehydrate through graded alcohols to distilled water.

Oxidation:

Immerse in periodic acid solution for 5-10 minutes.[6]

Rinse well in several changes of distilled water.

Schiff Reaction:

Place slides in Schiff reagent for 15 minutes. The sections will turn light pink.

Wash in lukewarm running tap water for 5 minutes. The color will develop to a dark

pink/magenta.

Counterstaining:

Counterstain with Mayer's Hematoxylin for 1 minute to stain cell nuclei.
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Wash in running tap water for 5 minutes.

Dehydration and Mounting:

Dehydrate through graded alcohols.

Clear in xylene and mount with a permanent mounting medium.

Expected Results:

Fungi (including Exserohilum): Magenta/Reddish-purple[6]

Glycogen, Mucin, Basement Membranes: Magenta/Reddish-purple[8]

Nuclei: Blue/Purple (if counterstained)
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Caption: PAS staining experimental workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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